9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is a key intermediate in the synthesis of Famciclovir [, ]. Famciclovir itself is a prodrug of Penciclovir, an antiviral agent active against herpes simplex virus types 1 and 2, varicella-zoster virus, Epstein-Barr virus, and cytomegalovirus [, ].
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is a significant compound in the field of medicinal chemistry, primarily recognized as an intermediate in the synthesis of Famciclovir, an antiviral medication. This compound is characterized by its complex structure and specific functional groups that contribute to its biological activity. The compound's molecular formula is CHClNO and it has been studied for its potential in treating viral infections, particularly those caused by herpes viruses.
This compound is derived from 2-amino-6-chloropurine, which serves as the starting material in its synthesis. The classification of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine falls within purine derivatives, specifically as a modified purine compound with acetoxy and chlorinated functionalities. Its primary application is as a precursor in the synthesis of Famciclovir, which itself is a prodrug of Penciclovir, targeting various herpes viruses including herpes simplex virus types 1 and 2, varicella-zoster virus, Epstein-Barr virus, and cytomegalovirus .
The synthesis of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine typically involves several key steps:
The synthetic route can be summarized as follows:
The molecular structure of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine features a purine core with several substituents:
The compound's structural formula can be represented as follows:
Additionally, its chemical identifiers include:
The primary chemical reaction involving this compound is its reduction to Famciclovir. This transformation typically utilizes hydrogen gas in conjunction with a palladium catalyst . The reaction replaces the chlorine atom at the 6-position of the purine ring with a hydrogen atom.
Key aspects of this reaction include:
While specific mechanisms related to 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine are not extensively documented, its pharmacological activity is primarily derived from its conversion into Penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing viral replication .
Key chemical properties include:
Further studies may provide insights into melting points, boiling points, and spectral data (NMR, IR) for more comprehensive characterization.
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine serves primarily as a key intermediate in pharmaceutical synthesis. Its most notable application lies in the production of Famciclovir, which has significant antiviral properties against various herpes viruses . This positions it as an important compound within antiviral drug development and research.
The compound’s systematic IUPAC name, [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate, precisely defines its molecular structure: a chloropurine moiety linked at the N9 position to a C4 alkyl chain bearing dual acetate protecting groups at terminal hydroxymethyl positions [6] [7]. Its chemical formula is C₁₄H₁₈ClN₅O₄, with a molecular weight of 355.78 g/mol [2] [4]. Key structural features include:
Table 1: Standard Identifiers of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Identifier Type | Value |
---|---|
CAS Registry Number | 97845-60-8 |
MDL Number | MFCD08458206 |
IUPAC Name | [2-(Acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate |
Molecular Formula | C₁₄H₁₈ClN₅O₄ |
SMILES | CC(=O)OCC(CCn1cnc2c(Cl)nc(N)nc12)COC(=O)C |
InChI Key | KXPSHSVVYGZKAV-UHFFFAOYSA-N |
Spectroscopic characterization includes ¹H NMR (δ 1.98-2.05 ppm for acetate methyl groups) and HPLC-MS (m/z 355.78 [M⁺]) for structural confirmation and purity assessment [6]. Crystalline forms display a melting point of 132-134°C in isopropanol solvent systems [2] [10].
The discovery of this compound is inextricably linked to the development of famciclovir, an orally bioavailable prodrug for penciclovir. During the late 1980s and early 1990s, researchers at SmithKline Beecham (now GSK) pursued synthetic strategies to overcome penciclovir’s poor oral bioavailability [3]. The 6-chloro derivative emerged as a pivotal intermediate in patent-protected routes (e.g., US20050222413A1, WO2005026167A1) due to:
This synthetic approach represented a significant improvement over earlier methods that suffered from low yields or generated difficult-to-remove impurities [8]. The compound’s structural optimization allowed scalable production of famciclovir, which received FDA approval in 1994 for herpes zoster and later indications including genital herpes and herpes labialis management [3].
As the penultimate precursor to famciclovir, this chloro-purine derivative serves two critical functions in synthetic pathways:
Selective Dechlorination Platform: The C6 chlorine undergoes hydrogenolysis using catalytic palladium on carbon (Pd/C) in the presence of ammonium formate to yield the corresponding penciclovir diacetate ester. This chemoselective reduction avoids hydrogenation of the purine ring or premature acetate hydrolysis [3]:
"The process comprises hydrogenating the 6-chloro compound in aqueous solvent in the presence of palladium on carbon catalyst and ammonium formate... providing famciclovir in high yield and purity" [3]
Ester Protection Strategy: The diacetate moiety ensures:
Table 2: Synthetic Transformation to Famciclovir
Parameter | Reaction Condition | Function |
---|---|---|
Catalyst | 5-10% Pd/C | Hydrogenolysis of C-Cl bond |
Reducing Agent | Ammonium formate | Hydrogen source without H₂ pressure |
Solvent System | Water/alcohol mixtures | Solubility and catalyst wetting |
Temperature | 50-65°C | Optimized reaction kinetics |
Product | Penciclovir diacetate (Famciclovir) | Oral prodrug |
Commercial synthesis leverages this intermediate’s crystalline properties (off-white to light yellow solid) for purification via recrystallization from isopropanol or ethanol/water systems, achieving purities >99% required for pharmaceutical use [2] [6]. Global suppliers list this compound specifically as "Famciclovir Intermediate" or "Famciclovir 6-Chloro Impurity", underscoring its dual role in synthesis and quality control [2] [4] [9].
Table 3: Commercial Supply Profile
Supplier | Purity | Pack Size | Primary Application |
---|---|---|---|
Watson International | >97% | R&D quantities | Reference standard |
LGC Standards | Neat | Variable | HPLC impurity standard |
Chongqing Shenghuaxi Pharm | GMP-grade | Kilogram-scale | Bulk famciclovir production |
Cphi Online Suppliers | 97-99% | Gram to kilogram | Generic drug manufacturing |
The intermediate’s importance persists in contemporary generic drug production, with optimization focusing on:
Table 4: Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 132-134°C | From isopropanol [2] |
Solubility in Water | 410 mg/L | 20°C, pH 7.1 [10] |
logP (Octanol/Water) | 0.92 | 25°C [10] |
Density | 1.49 ± 0.1 g/cm³ | Predicted [2] |
pKa | 2.23 ± 0.10 | Predicted [2] |
Table 5: Representative Pricing Structure (2023 Data)
Supplier | Quantity | Price (USD) | Price per Gram |
---|---|---|---|
TRC | 10g | $1,065 | $106.50 |
Medical Isotopes | 10g | $1,375 | $137.50 |
Biosynth Carbosynth | 1g | $300 | $300.00 |
AK Scientific | 5g | $450 | $90.00 |
Cymit Quimica | 100g | $232 | $2.32 |
Table 6: Alternative Nomenclature
Nomenclature System | Name |
---|---|
IUPAC | [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate |
Common | Famciclovir Impurity E |
Synonyms | 6-Chloro Famciclovir Impurity |
Pharmaceutical | Penciclovir Impurity E |
Research Code | PT-11 |
The synthetic utility of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine exemplifies rational intermediate design in antiviral prodrug development. Its optimized reactivity profile continues to support global production of essential antiviral therapies nearly three decades after its invention, demonstrating the enduring impact of strategic molecular design in pharmaceutical chemistry [3] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1